molecular formula C10H10FN3S B1300797 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole CAS No. 306744-28-5

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

Cat. No.: B1300797
CAS No.: 306744-28-5
M. Wt: 223.27 g/mol
InChI Key: ZFMGGEAHIPXWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

The synthesis of 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Microwave-assisted synthesis has also been reported to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Mechanism of Action

The biological activity of 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is primarily attributed to its ability to inhibit specific enzymes. For example, it has been shown to inhibit ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition disrupts the metabolic pathways of microorganisms, leading to their death .

Comparison with Similar Compounds

3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole can be compared with other similar compounds such as:

  • 3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
  • 3-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
  • 3-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole

These compounds share a similar core structure but differ in the substituents on the benzyl group. The presence of different substituents can significantly influence their chemical properties and biological activities .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-14-7-12-13-10(14)15-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGGEAHIPXWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358154
Record name 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306744-28-5
Record name 3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.